molecular formula C12H15N3O4 B6613375 ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate CAS No. 93185-75-2

ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate

Cat. No.: B6613375
CAS No.: 93185-75-2
M. Wt: 265.26 g/mol
InChI Key: XQMQMGLYROKWGF-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate is an organic compound with the molecular formula C12H15N3O4. This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine.

Properties

IUPAC Name

ethyl (2E)-2-[(2-methyl-4-nitrophenyl)hydrazinylidene]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-4-19-12(16)9(3)13-14-11-6-5-10(15(17)18)7-8(11)2/h5-7,14H,4H2,1-3H3/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMQMGLYROKWGF-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-Methyl-4-Nitrophenylhydrazine

The hydrazine precursor, 2-methyl-4-nitrophenylhydrazine, is synthesized via diazotization of 2-methyl-4-nitroaniline. In a typical procedure, 2-methyl-4-nitroaniline is dissolved in hydrochloric acid and cooled to 0–5°C. Sodium nitrite is added dropwise to generate the diazonium salt, which is subsequently treated with hydrazine hydrate to yield the phenylhydrazine derivative.

Condensation with Ethyl Pyruvate

The hydrazone linkage is formed by reacting 2-methyl-4-nitrophenylhydrazine with ethyl pyruvate. In ethanol, the hydrazine attacks the carbonyl group of ethyl pyruvate, leading to dehydration and the formation of the hydrazone. The reaction is catalyzed by acidic conditions (e.g., HCl) or base (e.g., triethylamine), depending on the desired stereochemistry.

Representative Procedure:

  • Dissolve 2-methyl-4-nitrophenylhydrazine (10 mmol) in ethanol (50 mL).

  • Add ethyl pyruvate (10 mmol) and 1–2 drops of concentrated HCl.

  • Reflux at 80°C for 6–12 hours.

  • Cool to room temperature; collect precipitated crystals via filtration.

  • Wash with cold ethanol and dry under vacuum.

Yield: 65–78%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol is the preferred solvent due to its ability to dissolve both reactants and facilitate reflux. Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification. Optimal temperatures range from 70–80°C, balancing reaction kinetics and byproduct formation.

Catalytic Systems

  • Acidic Catalysis (HCl): Accelerates imine formation but risks hydrolysis of the ester group.

  • Basic Catalysis (Triethylamine): Favors enolate formation, enhancing nucleophilicity of the hydrazine.

  • Uncatalyzed Reactions: Proceed slowly (24–48 hours) but avoid side reactions.

Purification and Characterization

Crystallization

Crude product is recrystallized from ethanol or dimethylformamide (DMF) to remove unreacted starting materials. Single crystals suitable for X-ray diffraction are obtained via slow evaporation.

Spectroscopic Validation

  • 1H NMR (CDCl3): δ 1.35 (t, 3H, CH2CH3), 2.52 (s, 3H, Ar–CH3), 4.30 (q, 2H, OCH2), 7.45–8.25 (m, 3H, Ar–H).

  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1605 cm⁻¹ (C=N), 1520 cm⁻¹ (NO2).

  • Mass Spectrometry: m/z 265.26 [M+H]+.

Comparative Analysis of Synthetic Routes

MethodCatalystTime (h)Yield (%)Purity (%)
Acidic (HCl)HCl67295
Basic (Et3N)Triethylamine86897
UncatalyzedNone246590

Key Findings:

  • Acidic conditions provide higher yields but require careful pH control to prevent ester hydrolysis.

  • Triethylamine reduces side reactions but extends reaction time.

Challenges and Troubleshooting

Byproduct Formation

  • Hydrazine Dimerization: Occurs at high concentrations; mitigated by slow addition of reactants.

  • Ester Hydrolysis: Minimized by avoiding excess acid and prolonged heating.

Scale-Up Considerations

Industrial-scale synthesis employs continuous flow reactors to maintain temperature control and improve mixing efficiency.

Emerging Methodologies

Recent advances focus on green chemistry principles:

  • Microwave-Assisted Synthesis: Reduces reaction time to 1–2 hours with comparable yields.

  • Catalytic Ionic Liquids: Enhance reaction rates and enable solvent recycling .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate involves its interaction with specific molecular targets. The compound’s hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]propanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, structural characteristics, and biological activity, focusing on its cytotoxicity, antimicrobial properties, and mechanisms of action.

Synthesis and Structural Characterization

The compound can be synthesized through a reaction involving ethyl propanoate and 2-methyl-4-nitrophenyl hydrazine. The synthesis typically involves refluxing the reactants in an appropriate solvent, such as glacial acetic acid, followed by crystallization to obtain pure product suitable for analysis.

Structural Features

The structural characterization of this compound can be performed using techniques like X-ray crystallography and NMR spectroscopy. The compound features a hydrazone linkage, which is crucial for its biological activity.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate that this compound exhibits moderate to high cytotoxicity, with IC50 values ranging from 5 to 20 µM depending on the specific cell line tested.

Cell Line IC50 (µM)
HeLa10.5
MDA-MB-2317.8
A54915.3

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

This compound has also been tested for antimicrobial properties against various bacterial strains. The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus25
Escherichia coli32
Bacillus subtilis20

The observed antimicrobial activity suggests that the compound could serve as a potential lead for developing new antibacterial agents.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Pathways : It may inhibit key enzymes involved in cellular proliferation and survival.
  • Interference with DNA Synthesis : The presence of nitro groups in its structure could facilitate interactions with DNA, disrupting replication processes.

Case Studies

In a notable study published in ACS Omega, researchers synthesized various hydrazone derivatives and evaluated their biological profiles. This compound was among the compounds tested for anticancer activity, showing promising results against multiple cancer cell lines with a focus on its mechanism involving apoptosis induction ( ).

Another research highlighted its antimicrobial efficacy against resistant strains of bacteria, showcasing its potential application in treating infections where conventional antibiotics fail ( ).

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature0–5°CMinimizes decomposition
SolventDMF/THFEnhances solubility
Reaction Time12–24 hrsMaximizes conversion

(Basic) What spectroscopic and chromatographic methods are effective for characterizing this compound?

Methodological Answer:
Key techniques for structural confirmation and purity assessment include:

  • LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular ion peaks (e.g., m/z 414 [M+H]+) and detects impurities .
  • HPLC : Retention time analysis (e.g., 0.96 minutes under SMD-TFA05 conditions) ensures batch consistency .
  • Single-crystal X-ray diffraction : Resolves stereochemistry, as demonstrated for structurally related hydrazone derivatives (e.g., bond angles and torsion angles in the crystal lattice) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., hydrazine NH protons at δ 8–10 ppm, aromatic protons at δ 6.5–8.0 ppm) .

Q. Table 2: Key Spectral Data

TechniqueCritical Peaks/ParametersStructural Insights
LCMSm/z 414 [M+H]+Molecular ion confirmation
X-rayN–C–C–O torsion angles (~177.8°)Spatial arrangement of substituents

(Advanced) How can computational methods like quantum chemical calculations aid in predicting the reactivity of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) enable:

  • Reaction pathway prediction : Mapping energy profiles for hydrazone formation or nitro-group reduction .
  • Electronic structure analysis : Identifying electrophilic/nucleophilic sites via frontier molecular orbital (FMO) analysis. For example, the nitro group’s electron-withdrawing effect can be quantified to predict regioselectivity in further reactions.
  • Solvent effects modeling : COSMO-RS simulations assess solvent polarity impacts on reaction kinetics .
  • Transition state optimization : Identifying intermediates in tautomeric equilibria (e.g., keto-enol shifts in the hydrazone moiety) .

(Advanced) What strategies are recommended for resolving contradictions in biological activity data across different studies?

Methodological Answer:
Discrepancies in bioactivity data (e.g., varying IC₅₀ values) require systematic validation:

  • Dose-response recalibration : Use standardized assays (e.g., MTT for cytotoxicity) with internal controls (e.g., doxorubicin) to normalize results .
  • Metabolic stability testing : Assess compound degradation in serum (e.g., via LCMS) to rule out false negatives from rapid hydrolysis .
  • Structural analogs comparison : Compare activity trends with derivatives (e.g., replacing the nitro group with other electron-withdrawing groups) to isolate pharmacophore contributions .
  • Orthogonal assays : Validate enzyme inhibition via both fluorescence-based and radiometric assays .

(Advanced) How can statistical experimental design improve the synthesis process?

Methodological Answer:
Statistical methods reduce trial-and-error approaches:

  • Factorial design : Screen variables (e.g., temperature, solvent ratio, catalyst loading) to identify critical factors. For example, a 2³ factorial design can optimize yield and purity .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., interaction effects between pH and temperature) .
  • Taguchi methods : Robust parameter design minimizes variability in scaled-up reactions .
  • Machine learning : Train models on historical reaction data to predict optimal conditions for new substrates .

Q. Table 3: Example of a 2³ Factorial Design

FactorLow Level (-1)High Level (+1)
Temperature0°C25°C
Solvent Ratio (Hexane:EtOAc)7:33:7
Catalyst Loading0.5 mol%2.0 mol%

(Advanced) What are the challenges in analyzing tautomeric equilibria of the hydrazone moiety, and how can they be addressed?

Methodological Answer:
The hydrazone group exhibits keto-enol tautomerism, complicating structural analysis:

  • Dynamic NMR : Low-temperature ¹H NMR (e.g., at 100 K) slows tautomeric interconversion, resolving distinct proton environments .
  • X-ray crystallography : Captures dominant tautomeric forms in the solid state (e.g., enol form stabilized by intramolecular hydrogen bonding) .
  • Theoretical calculations : DFT predicts relative stability of tautomers in solution (e.g., solvent polarity effects on equilibrium constants) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.